molecular formula C23H26N2O5S B11290382 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide

Cat. No.: B11290382
M. Wt: 442.5 g/mol
InChI Key: OZVUZZIWFCDKKH-UHFFFAOYSA-N
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Description

This compound features a benzamide group attached to a substituted pyrrole ring. The pyrrole core is functionalized with a 2-methoxyethyl group at the N1 position, a (4-methoxyphenyl)sulfonyl group at C3, and methyl groups at C4 and C3.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H26N2O5S/c1-16-17(2)25(14-15-29-3)22(24-23(26)18-8-6-5-7-9-18)21(16)31(27,28)20-12-10-19(30-4)11-13-20/h5-13H,14-15H2,1-4H3,(H,24,26)

InChI Key

OZVUZZIWFCDKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)CCOC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:

    Step 1: Formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.

    Step 2: Introduction of the methoxyethyl group via alkylation.

    Step 3: Sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions.

    Step 4: Final coupling with benzoyl chloride to form the benzamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic aromatic substitution (EAS) at the unsubstituted β-position. Common reactions include:

Reaction TypeReagents/ConditionsOutcome
NitrationHNO₃/H₂SO₄, 0–5°CIntroduces nitro group at pyrrole C-4 position
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Forms chloro- or bromo-derivatives
SulfonationH₂SO₄, SO₃Additional sulfonyl groups introduced under controlled conditions

Nucleophilic Displacement at Sulfonyl Group

The para-methoxybenzenesulfonyl moiety undergoes nucleophilic substitution with amines or alkoxides:

NucleophileConditionsProduct
Primary aminesDMF, 80°CSulfonamide derivatives with modified aryl groups
MethoxideMeOH/NaOHMethoxy-substituted sulfonate intermediates

Hydrolysis Reactions

Controlled hydrolysis targets specific functional groups:

  • Amide Hydrolysis :

    • Acidic : HCl (6M), reflux → Benzolic acid + pyrrole amine

    • Basic : NaOH (2M), 60°C → Sodium benzoate + free amine

  • Ether Cleavage :
    HI (47%), 110°C → Demethylation of methoxyethyl side chain

Oxidation and Reduction

ProcessReagentsOutcome
Oxidation :KMnO₄, H₂OMethoxyethyl side chain → carboxylic acid
Reduction :LiAlH₄Sulfonyl group → thioether (requires anhydrous THF)

Cross-Coupling Reactions

The benzamide aryl group participates in palladium-catalyzed couplings:

ReactionCatalysts/LigandsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl modifications

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–S Bond Cleavage : Generates sulfinic acid intermediates

  • Ring Opening : Pyrrole → linear enamine under acidic conditions

Biological Derivatization

In enzymatic environments (e.g., cytochrome P450):

  • O-Demethylation : Methoxy groups → phenolic derivatives

  • Sulfone Reduction : Liver microsomes convert sulfonyl to sulfinyl groups

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit notable anticancer properties. The incorporation of sulfonamide groups in various compounds has been linked to enhanced cytotoxic effects against cancer cell lines.

  • Mechanism of Action : The compound may function by inhibiting specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been shown to interfere with the activity of carbonic anhydrase, which is crucial for tumor growth and metastasis .
  • Case Studies :
    • A study on novel sulfonamide derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide could similarly affect cancer cells .

Enzyme Inhibition

The compound's structure suggests potential applications as an enzyme inhibitor, particularly in the context of metabolic diseases.

  • Alpha-glucosidase Inhibition : Similar compounds have been explored for their ability to inhibit alpha-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing down glucose absorption .
  • Acetylcholinesterase Inhibition : Research has also indicated that related sulfonamide derivatives can act as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as 4-methoxyphenylsulfonyl chloride and a suitable pyrrole derivative.
  • Reaction Conditions : The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product. Solvents like dichloromethane or dimethylformamide are commonly used .
  • Characterization Techniques : The final compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitutions, heterocyclic cores, and functional groups. Key structural and physicochemical differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrole - 2-Methoxyethyl (N1)
- (4-Methoxyphenyl)sulfonyl (C3)
- 4,5-Dimethyl (C4, C5)
- Benzamide (C2)
~484.5* Balanced hydrophilicity from methoxy groups; sulfonyl group may enhance binding affinity .
N-{1-(2-Methoxyethyl)-3-[(4-Methoxyphenyl)Sulfonyl]-4,5-Dimethyl-1H-Pyrrol-2-yl}Propanamide () Pyrrole Same as target compound, but propanamide replaces benzamide ~436.5* Reduced aromaticity may lower π-π stacking potential; shorter acyl chain could increase solubility .
Compounds in (Entries 5–8) Propanamide backbone Varied alkoxy groups (methoxy, ethoxy, propoxy, isopropoxy) on phenyl rings 400–450* Alkoxy chain length impacts lipophilicity; longer chains (e.g., propoxy) may reduce aqueous solubility .
4-Methoxy-N-(2-Methoxy-5-Morpholin-4-Ylsulfonylphenyl)Benzenesulfonamide (871486-55-4, ) Benzene Dual sulfonamide groups; morpholine and methoxy substituents ~466.5 Increased hydrogen-bonding capacity from morpholine; higher polarity .
N-[2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-Pyrazol-3-Yl]Phenoxy}Ethyl]-N-Methylpyridin-2-Amine () Pyrazole (4-Methoxyphenyl)sulfonyl; pyridine and methylaminoethylphenoxy 464.54 Pyrazole core may alter conformational flexibility; pyridine enhances basicity .

*Calculated based on molecular formulas.

Key Findings:

Alkoxy Substituent Effects : Ethoxy or propoxy groups () increase lipophilicity compared to methoxy, which could enhance blood-brain barrier penetration but reduce solubility .

Sulfonamide Positioning : Dual sulfonamide groups () may enhance crystallinity via hydrogen bonding, as discussed in Etter’s graph-set analysis (), but could complicate synthetic routes .

Biological Activity

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H26N2O5S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_5\text{S}

This compound features a pyrrole ring substituted with a methoxyethyl group and a sulfonyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A study conducted on various human cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage by enhancing the activity of endogenous antioxidant enzymes .

Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced cancer explored the efficacy of this compound as a monotherapy. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects .

Study 2: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 10 µg/mL against MRSA and E. coli .

Research Findings Summary Table

Activity Efficacy Mechanism
AnticancerSignificant tumor reduction in trialsInduction of apoptosis via caspase activation
AntimicrobialEffective against MRSA, E. coliDisruption of cell wall synthesis
NeuroprotectiveProtection against oxidative stressEnhancement of antioxidant enzyme activity

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques are critical for confirming its structure?

The compound is synthesized via multi-step organic reactions, including pyrrole core formation, sulfonylation, and benzamide coupling. Key steps involve regioselective sulfonylation at the pyrrole C3 position using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Final purification employs column chromatography (chloroform:methanol gradients) . Critical analytical techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regioselectivity (e.g., methyl groups at C4/C5, methoxyethyl at N1) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation .
  • HPLC-PDA : To assess purity (>95%) and detect byproducts .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >200°C).
  • Accelerated Degradation Tests : Exposure to light (UV-Vis), humidity (40–80% RH), and acidic/basic buffers (pH 3–10) over 4–8 weeks, monitored via HPLC .
  • Solid-State Stability : XRPD to detect crystallinity changes after 6 months at 25°C .

Advanced Research Questions

Q. What experimental design strategies optimize regioselectivity during sulfonylation at the pyrrole C3 position?

Regioselectivity is influenced by:

  • Base Selection : Strong bases (e.g., NaH) favor sulfonylation at sterically hindered positions by deprotonating reactive sites .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-sulfonylation) .
  • Design of Experiments (DoE) : A 3-factor (catalyst loading, solvent polarity, reaction time) Box-Behnken model identifies optimal conditions (e.g., 1.2 eq sulfonyl chloride, DMF, 12 hr) .

Q. How can researchers resolve contradictions between computational binding predictions and experimental affinity data?

Discrepancies arise from solvation effects or conformational flexibility. Mitigation strategies include:

  • Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions over 100 ns trajectories, accounting for protein flexibility .
  • Alanine Scanning Mutagenesis : Identifies critical residues for binding; e.g., mutation of Tyr⁵⁰⁰ reduces affinity by 10-fold, validating docking predictions .
  • Isothermal Titration Calorimetry (ITC) : Provides experimental ΔG and ΔH values to refine computational force fields .

Q. What methodologies address low yields in the final benzamide coupling step?

Low yields (<40%) often stem from steric hindrance. Solutions include:

  • Coupling Reagent Optimization : HATU outperforms EDC/HOBt in activating the carboxylic acid (yield increase: 40% → 65%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (24 hr → 2 hr) and improves purity by minimizing decomposition .
  • In Situ FTIR Monitoring : Tracks amine consumption to halt reactions at optimal conversion (~90%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Discrepancies arise from polymorphic forms or aggregation. Systematic approaches include:

  • Dynamic Light Scattering (DLS) : Detects aggregates in DMSO (>500 nm particles reduce apparent solubility) .
  • Crystal Structure Analysis : Identifies hydrogen-bonding networks (e.g., sulfonyl-pyrrole interactions) that reduce solubility in hexane .
  • Hansen Solubility Parameters (HSP) : Matches solvent polarity (δD, δP, δH) to the compound’s HSP profile for predictive modeling .

Structural and Functional Studies

Q. What techniques validate the role of the 4,5-dimethylpyrrole moiety in biological activity?

  • Structure-Activity Relationship (SAR) : Analog synthesis (e.g., replacing methyl with ethyl reduces potency by 50%) .
  • X-ray Crystallography : Resolves steric clashes between methyl groups and receptor hydrophobic pockets .
  • ¹⁹F NMR Probe Incorporation : Fluorinated analogs track conformational changes during binding .

Methodological Recommendations

  • Reproducibility : Always report solvent lot numbers (e.g., DMF with <0.1% water) and catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .
  • Data Sharing : Deposit spectral data (NMR, HRMS) in public repositories (e.g., PubChem) to aid cross-study comparisons .

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